molecular formula C13H18O3 B1329394 2,4-Dihydroxy-5-hexylbenzaldehyde CAS No. 37470-87-4

2,4-Dihydroxy-5-hexylbenzaldehyde

Cat. No. B1329394
CAS RN: 37470-87-4
M. Wt: 222.28 g/mol
InChI Key: UBCGVJPYIHKJRH-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-hexylbenzaldehyde (DHBA) is a compound with potential applications in various scientific fields due to its interesting physical and chemical properties. It has a molecular formula of C13H18O3 and an average mass of 222.280 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-5-hexylbenzaldehyde consists of a benzene ring with two hydroxyl groups and one hexyl group attached . The exact 3D structure is not available in the resources.


Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde, a related compound, undergoes regioselective mono-benzylation reaction under extremely mild basic conditions. It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .

Scientific Research Applications

Low-Temperature Curing of Natural Rubber

5-Hexyl-2,4-dihydroxybenzaldehyde: has been identified as a novel chemical for the low-temperature curing of natural rubber (NR). This process enhances the thermal and tensile properties of NR by increasing the crosslinking between the NR molecular chains. The addition of this compound to NR latex significantly improves the thermal stability and tensile strength, making it suitable for sophisticated engineering applications .

Reactivity Studies in Organic Synthesis

The compound’s reactivity has been studied in the context of the Biginelli reaction, a multicomponent reaction used to obtain dihydropyrimidinthiones. 2,4-Dihydroxy-5-hexylbenzaldehyde showed a lack of reactivity towards the Biginelli adduct, which was explained using density functional theory molecular modeling. This study provides insights into the reactivity of substituted benzaldehydes in organic synthesis .

properties

IUPAC Name

5-hexyl-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-11(9-14)13(16)8-12(10)15/h7-9,15-16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCGVJPYIHKJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190910
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-hexylbenzaldehyde

CAS RN

37470-87-4
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037470874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIHYDROXY-5-HEXYLBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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